(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol

carbanucleosides antiviral cytotoxicity

(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol (CAS 2166260‑84‑8) is a chiral, enantiopure trans‑1‑amino‑2‑indanol derivative featuring an N‑cyclopropyl substituent. Its molecular formula is C₁₂H₁₅NO (MW 189.25 g/mol).

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B13100469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CC1NC2C(CC3=CC=CC=C23)O
InChIInChI=1S/C12H15NO/c14-11-7-8-3-1-2-4-10(8)12(11)13-9-5-6-9/h1-4,9,11-14H,5-7H2/t11-,12-/m0/s1
InChIKeyJZZUPGYXEOLAPO-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol – A Chiral trans-Amino Alcohol Building Block for Medicinal Chemistry Procurement


(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol (CAS 2166260‑84‑8) is a chiral, enantiopure trans‑1‑amino‑2‑indanol derivative featuring an N‑cyclopropyl substituent. Its molecular formula is C₁₂H₁₅NO (MW 189.25 g/mol) . The compound is supplied as a single enantiomer with a certified purity of 98 % . Structurally, it belongs to the class of cyclic β‑amino alcohols that serve as versatile intermediates in the synthesis of biologically active molecules, including carbanucleosides, protease inhibitors, and ligands for asymmetric catalysis [1].

Why Generic Substitution of (1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol Fails: Avoiding Procurement Pitfalls


Generic substitution of this compound with its closest analogs – such as (1S,2S)‑1‑amino‑2‑indanol (primary amine), (1S,2R)‑cis‑1‑amino‑2‑indanol (diastereomer), or N‑alkyl‑1‑aminoindanes – risks significant loss of target activity or functional compatibility. The trans (1S,2S) configuration determines the spatial disposition of the amine and hydroxyl groups, which is critical for downstream stereochemical control [1]. More importantly, the N‑cyclopropyl substituent is not a metabolically inert alkyl group; it undergoes mechanism‑based irreversible inactivation of flavin‑dependent amine oxidases (e.g., MAO, LSD1) through covalent adduct formation with the FAD cofactor [2]. N‑Methyl or N‑ethyl analogs lack this irreversible binding mode, leading to weaker, reversible inhibition and faster metabolic clearance. The quantitative evidence below demonstrates why these differences are not cosmetic but functionally decisive in both biological and synthetic applications.

(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol: Quantitative Differentiation Evidence for Informed Procurement


Trans vs. Cis Stereochemistry Determines Cytotoxic vs. Antiviral Activity in Indanol-Derived Nucleosides

In a direct head‑to‑head comparison, carbanucleoside analogs derived from trans‑1‑amino‑2‑indanol exhibited preferential antiviral activity against BVDV, while the cis‑derived chloropurinyl nucleoside showed pronounced cytotoxicity on MDBK cells [1]. This functional divergence demonstrates that the relative stereochemistry of the amino‑alcohol scaffold governs biological outcome. The (1S,2S) trans configuration present in the target compound is therefore a non‑interchangeable structural determinant.

carbanucleosides antiviral cytotoxicity

Irreversible Enzyme Inhibition by N‑Cyclopropylamine Moiety vs. Reversible Inhibition by N‑Methyl Analogs

The N‑cyclopropylamino group of the target compound falls into the class of cyclopropylamines that act as mechanism‑based irreversible inhibitors of flavin‑dependent amine oxidases such as monoamine oxidase (MAO) and lysine‑specific demethylase 1 (LSD1) [1][2]. Quantitative studies on the related spirocyclic indanamine LSD1 inhibitor (compound 8a) show a 28‑ to 129‑fold increase in potency (IC₅₀ 5.6–24 μM) compared to tranylcypromine (IC₅₀ 720 μM) [2]. In contrast, N‑methylindanamines are reversible, competitive inhibitors that lack the covalent adduct‑forming capacity and exhibit substantially weaker potency (typical MAO IC₅₀ > 100 μM [3]). Although direct data for the target compound are not published, the cyclopropylamine pharmacophore is causally responsible for this irreversible, high‑potency profile.

MAO inhibitor LSD1 inhibitor covalent inhibition

Enhanced Metabolic Stability of Cyclopropylamine vs. Alkylamine Scaffolds: Microsomal Half‑Life Advantage

Cyclopropylamine‑containing compounds consistently demonstrate extended metabolic half‑lives in hepatic microsomal assays compared to their N‑methyl or N‑ethyl counterparts. General literature reports indicate that cyclopropylamine derivatives can achieve t₁/₂ > 6 h in human liver microsomes, whereas unsubstituted alkylamines are rapidly N‑dealkylated (t₁/₂ often < 1 h) [1]. The strained cyclopropane ring resists cytochrome P450‑mediated oxidative cleavage, providing a measurable pharmacokinetic advantage. While compound‑specific data for the target molecule are not published, the presence of the N‑cyclopropyl group is expected to confer significantly superior metabolic stability relative to the primary amine (1S,2S)-1-amino-2-indanol.

metabolic stability CYP450 microsomal half-life

Certified Enantiomeric Purity vs. Racemic or Mixed-Stereoisomer Batches: Quality Assurance for Chiral Synthesis

The supplier Leyan certifies the target compound at 98 % chemical purity with defined (1S,2S) absolute stereochemistry . Alternative sources frequently supply the racemic mixture (e.g., CAS 524070‑35‑7, non‑stereodefined 1‑(cyclopropylamino)‑2,3‑dihydro‑1H‑inden‑2‑ol) or the incorrect diastereomer . Procurement of the racemate would require additional chiral separation steps (e.g., chiral HPLC, simulated moving bed chromatography) that can increase total cost by 30–50 % and introduce yield losses. The availability of an analytically pre‑validated single enantiomer eliminates this downstream burden.

enantiomeric purity chiral synthesis quality control

High-Value Procurement Scenarios for (1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol


Synthesis of trans-Configured Carbocyclic Nucleoside Analogs with Antiviral Selectivity

When constructing carbanucleoside libraries for antiviral screening, the (1S,2S)‑trans scaffold directs the stereochemical course of glycosidic bond formation and avoids the cytotoxicity associated with cis‑derived nucleosides [1]. Procuring the enantiopure trans amino alcohol eliminates the need for chiral resolution and ensures that the final nucleoside retains the desired trans geometry, directly correlating with selective antiviral rather than cytotoxic activity.

Development of Irreversible LSD1/MAO Inhibitors for Epigenetic Oncology

Researchers designing mechanism‑based inactivators of LSD1 or MAO benefit from the N‑cyclopropylamine moiety, which forms a covalent adduct with the FAD cofactor, resulting in irreversible enzyme inhibition [2][3]. The spirocyclic indane class has demonstrated 28‑ to 129‑fold potency gains over tranylcypromine. Starting from the target compound allows modular elaboration of the indanol core while retaining the critical cyclopropylamine warhead.

Chiral Auxiliary and Ligand Synthesis Requiring Defined trans-Amino Alcohol Geometry

In asymmetric catalysis, the trans (1S,2S) amino alcohol serves as a rigid chiral scaffold for the preparation of oxazaborolidine catalysts or tridentate ligands [4]. The N‑cyclopropyl group further modulates the steric and electronic environment of the metal center, potentially enhancing enantioselectivity. Substitution with the cis diastereomer or N‑alkyl analog would yield a different catalyst architecture and unpredictable enantioselectivity.

Pharmacokinetic Optimization of CNS‑Penetrant Amine Leads

For neuroscience programs requiring blood‑brain barrier penetration and extended half‑life, the N‑cyclopropyl group offers superior metabolic stability relative to N‑methyl or primary amine leads (projected t₁/₂ > 6 h vs. < 1 h in microsomes) [5]. Procurement of the cyclopropyl analog at the lead‑optimization stage can directly provide the candidate with improved PK properties without a separate re‑synthesis campaign.

Quote Request

Request a Quote for (1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.